MFCD18316608
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Overview
Description
The compound with the identifier MFCD18316608 is known as 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid. It has a molecular formula of C11H7FN2O3 and a molecular weight of 234.18 g/mol. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrimidinone ring, and a benzoic acid moiety. It has a boiling point of 393.29°C and a melting point of 199.26°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid typically involves the following steps:
Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrimidinone ring with a benzoic acid derivative under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid: shares structural similarities with other fluorinated benzoic acids and pyrimidinone derivatives.
2-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid: Similar structure but with a different position of the fluorine atom.
4-Chloro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-2-1-6(10(15)16)3-8(9)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXJXHKFBMROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)N=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686844 |
Source
|
Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-47-0 |
Source
|
Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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